

Application Notes and Protocols for Intranasal Delivery of Prl-8-53

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Disclaimer: The following information is intended for research, scientific, and drug development professionals. **PrI-8-53** is a research chemical and is not approved for human consumption. The intranasal administration of **PrI-8-53** has not been formally studied in rigorous clinical trials, and the information presented herein regarding this route of administration is based on anecdotal reports and is not scientifically validated. Researchers should exercise extreme caution and adhere to all applicable safety and ethical guidelines.

Introduction

PrI-8-53, or Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a synthetic nootropic compound developed in the 1970s by Dr. Nikolaus Hansl at Creighton University.[1] It has garnered interest for its potential memory-enhancing effects, primarily based on a single human study involving oral administration published in 1978.[2][3] While the oral route was the focus of the original research, anecdotal reports from online communities have explored intranasal administration as a potential delivery method.[4][5] This document provides an overview of the available research on **PrI-8-53** and presents user-reported protocols for its intranasal preparation, intended for research and informational purposes only.

Chemical and Physical Properties



Property	Value	
Chemical Name	Methyl 3-(2- (benzyl(methyl)amino)ethyl)benzoate hydrochloride	
CAS Number	51352-87-5	
Molecular Formula	C18H22CINO2	
Molecular Weight	319.83 g/mol	
Appearance	Solid powder	

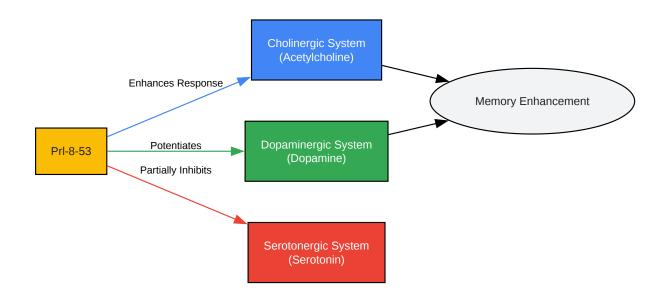
Proposed Mechanism of Action

The precise mechanism of action for **PrI-8-53** has not been fully elucidated. However, existing research and anecdotal observations suggest that it may influence several neurotransmitter systems:

- Cholinergic System: Prl-8-53 is believed to enhance the brain's response to acetylcholine, a
 neurotransmitter crucial for learning and memory.[6][7]
- Dopaminergic System: The compound appears to potentiate dopamine, which may contribute to its cognitive-enhancing effects, particularly in older individuals with age-related declines in dopamine production.[8][9]
- Serotonergic System: It has been suggested that **PrI-8-53** partially inhibits serotonin.[8][10]

Some anecdotal reports have also hypothesized that **PrI-8-53** may act as a histone deacetylase (HDAC) inhibitor, which could explain its reported effects on long-term memory formation.[11] However, this has not been scientifically validated.





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Pri-8-53's Proposed Influence on Neurotransmitter Systems

Quantitative Data from Oral Administration Study (Hansl & Mead, 1978)

The only human study on **PrI-8-53** was a double-blind, placebo-controlled trial involving a single 5 mg oral dose in 47 healthy volunteers.[6] The primary measure was the retention of a list of 12 one-syllable words.

Participant Group	Baseline Word Recall	Improvement in Recall with PrI-8-53
All Subjects	-	Overall improvement was statistically significant (p < 0.01 to p < 0.001)[2]
Low Performers	6 or fewer words	87.5% - 105% increase
High Performers	8 or more words	7.9% - 14% increase (not statistically significant)
Subjects > 30 years old	-	108% - 152% increase



No adverse effects were reported at the 5 mg oral dose.[1]

Experimental Protocols Protocol from the 1978 Human Oral Study

This protocol is based on the methodology described in the paper by Hansl and Mead (1978).

- Subject Recruitment: 47 healthy volunteers were recruited.
- Blinding: The study was conducted under double-blind conditions.
- Dosage: A single 5 mg dose of Prl-8-53 or a placebo was administered orally.
- Timing: The cognitive tasks were performed 2 to 2.5 hours after administration.
- Cognitive Task: The primary task was a word memorization test using the serial anticipation method. Participants were presented with a list of 12 one-syllable words.
- Recall Testing: Participants were tested on their ability to recall the words 24 hours and one
 week after the initial learning session.
- Other Measures: Visual reaction time and motor control were also assessed.[2]

User-Reported Protocol for Intranasal Spray Preparation (Non-Validated)

Disclaimer: This protocol is derived from anecdotal reports on public forums and is not scientifically validated. The safety and efficacy of this method are unknown. Researchers who choose to investigate this protocol do so at their own risk.

- Materials:
 - Prl-8-53 powder
 - Sterile water or 0.9% NaCl (saline) solution
 - Nasal spray bottle (calibrated to deliver a known volume per spray)

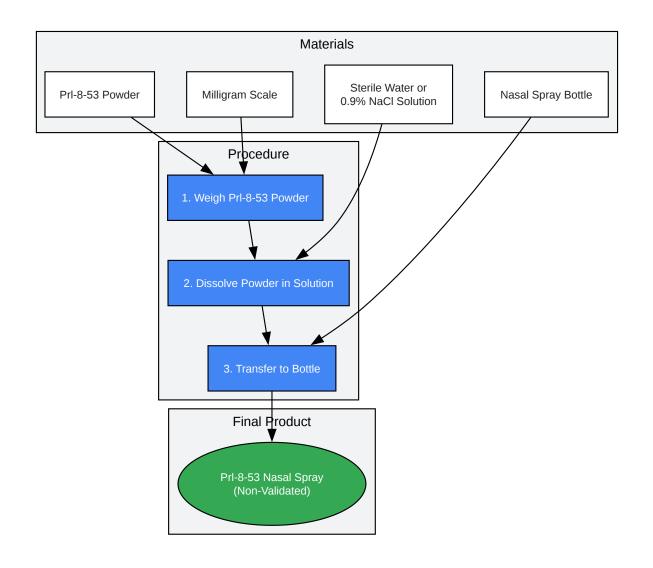


- Milligram scale
- (Optional) Potassium metabisulfite (as a preservative)
- (Optional) Sea salt (if starting with sterile water to create a saline solution)

Procedure:

- 1. Determine the desired concentration of **PrI-8-53** per spray. User reports mention dosages ranging from 200-800 mcg per spray.[4]
- 2. Calculate the total amount of **PrI-8-53** powder and sterile water/saline needed based on the volume of the nasal spray bottle and the desired concentration.
- 3. If using sterile water, a small amount of sea salt can be added to create a saline solution, which may be less irritating to the nasal mucosa.[5]
- 4. Weigh the Prl-8-53 powder accurately using a milligram scale.
- 5. Dissolve the **PrI-8-53** powder in the sterile water/saline solution. Ensure it is fully dissolved.
- 6. (Optional) Add a very small amount of potassium metabisulfite as a preservative.
- 7. Transfer the solution to the nasal spray bottle.
- 8. Prime the nasal spray bottle by pumping it several times until a fine mist is produced.
- Administration:
 - Administer one spray into each nostril.
 - Users report a burning or stinging sensation for a short period after administration. [4][5]





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Workflow for Preparing **PrI-8-53** Nasal Spray (User-Reported)

Safety and Toxicity

- Human Data: In the 1978 oral study, no adverse effects were observed with a single 5 mg dose.[6]
- Animal Data: Prl-8-53 has a high therapeutic index in animals, with an oral LD50 of 860 mg/kg in mice.[8] Doses above 8 mg/kg were noted to have brief hypotensive effects in



canines.[10] High doses (ED50 of 160 mg/kg) depress motor activity in rodents.[8]

 Anecdotal Reports: Some users have reported side effects such as headaches, nausea, anxiety, and overstimulation, particularly with daily or high-dose use.[7][12] The intranasal route is anecdotally reported to cause a burning sensation.[5]

Conclusion

PrI-8-53 is a research chemical with limited but intriguing data on its memory-enhancing properties from a single human study on oral administration. There is a significant lack of formal scientific research on the intranasal delivery of **PrI-8-53**, and its pharmacokinetic profile, bioavailability, and safety via this route are unknown. The protocols and information presented here are for research and informational purposes only and should be treated with appropriate scientific caution. Further research is required to establish the safety and efficacy of **PrI-8-53**, particularly for alternative routes of administration such as intranasal delivery.

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